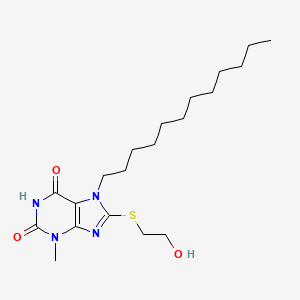
7-Dodecyl-8-(2-hydroxyethylsulfanyl)-3-methylpurine-2,6-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Dodecyl-8-(2-hydroxyethylsulfanyl)-3-methylpurine-2,6-dione is a complex organic compound with a molecular formula of C20H34N4O3S It is characterized by a purine core structure substituted with a dodecyl chain, a hydroxyethylsulfanyl group, and a methyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 7-Dodecyl-8-(2-hydroxyethylsulfanyl)-3-methylpurine-2,6-dione typically involves multi-step organic reactions. One common method starts with the alkylation of a purine derivative, followed by the introduction of the hydroxyethylsulfanyl group through a nucleophilic substitution reaction. The final step often involves the methylation of the purine ring. Reaction conditions such as temperature, solvent, and catalysts are carefully controlled to optimize yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Techniques such as continuous flow chemistry and the use of industrial reactors can enhance efficiency and scalability. Purification processes, including crystallization and chromatography, are employed to ensure the compound meets the required specifications for various applications.
Analyse Des Réactions Chimiques
Types of Reactions
7-Dodecyl-8-(2-hydroxyethylsulfanyl)-3-methylpurine-2,6-dione can undergo several types of chemical reactions, including:
Oxidation: The hydroxyethylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the purine ring or the hydroxyethylsulfanyl group.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the purine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyethylsulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the purine ring.
Applications De Recherche Scientifique
7-Dodecyl-8-(2-hydroxyethylsulfanyl)-3-methylpurine-2,6-dione has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s structural similarity to nucleotides makes it a useful tool in studying enzyme interactions and nucleic acid chemistry.
Industry: It can be used in the formulation of specialty chemicals and materials, such as surfactants or lubricants.
Mécanisme D'action
The mechanism of action of 7-Dodecyl-8-(2-hydroxyethylsulfanyl)-3-methylpurine-2,6-dione involves its interaction with specific molecular targets. In biological systems, it may mimic or inhibit natural nucleotides, affecting enzymatic processes and cellular functions. The hydroxyethylsulfanyl group can participate in redox reactions, influencing the compound’s reactivity and interactions with other molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
7-Dodecyl-3-methylpurine-2,6-dione: Lacks the hydroxyethylsulfanyl group, resulting in different chemical properties and reactivity.
8-(2-Hydroxyethylsulfanyl)-3-methylpurine-2,6-dione: Lacks the dodecyl chain, affecting its solubility and interaction with lipid membranes.
7-Dodecyl-8-(2-hydroxyethylsulfanyl)purine-2,6-dione: Lacks the methyl group, which can influence its steric and electronic properties.
Uniqueness
7-Dodecyl-8-(2-hydroxyethylsulfanyl)-3-methylpurine-2,6-dione is unique due to the combination of its substituents, which confer specific chemical and physical properties. The dodecyl chain enhances its hydrophobicity, the hydroxyethylsulfanyl group provides redox activity, and the methyl group influences its steric and electronic characteristics. These features make it a versatile compound for various applications in research and industry.
Propriétés
IUPAC Name |
7-dodecyl-8-(2-hydroxyethylsulfanyl)-3-methylpurine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H34N4O3S/c1-3-4-5-6-7-8-9-10-11-12-13-24-16-17(21-20(24)28-15-14-25)23(2)19(27)22-18(16)26/h25H,3-15H2,1-2H3,(H,22,26,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWYOFLLFJCSNNU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCN1C2=C(N=C1SCCO)N(C(=O)NC2=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H34N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














